molecular formula C22H32NNa2O6P B607283 EIDD-1723 CAS No. 1659302-89-2

EIDD-1723

カタログ番号: B607283
CAS番号: 1659302-89-2
分子量: 483.45
InChIキー: SXDGHAWSHQZKQM-ZZSMYOISSA-L
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

EIDD-1723 is discontinued

科学的研究の応用

Introduction to EIDD-1723

This compound, also known as NTS-104, is a novel water-soluble analog of progesterone that has gained attention for its potential therapeutic applications, particularly in the field of neuroprotection and recovery from traumatic brain injury (TBI). This compound addresses the limitations of native progesterone, especially its poor aqueous solubility, which restricts its clinical use. This compound has shown promise in various preclinical studies, demonstrating significant benefits in reducing cerebral edema and improving neurological outcomes.

Neuroprotection in Traumatic Brain Injury

This compound has been extensively studied for its neuroprotective effects following TBI. In a controlled experimental model, it was administered intramuscularly to rats following a bilateral cortical impact injury. The findings indicated that this compound significantly reduced cerebral edema and improved recovery from motor and sensory deficits, as well as spatial learning capabilities. This effect was observed to be equal to or better than that of native progesterone .

Improvement in Cognitive Recovery

Research has shown that this compound not only mitigates physical symptoms but also plays a critical role in cognitive recovery post-injury. In studies involving rats subjected to controlled cortical impact, administration of this compound resulted in significant improvements in neurological outcomes and cognitive functions when assessed at multiple time points post-injury .

Potential in Stroke Models

In addition to TBI, this compound has been evaluated in stroke models where it demonstrated the ability to reduce infarct size and improve overall neurological function. The compound's anti-inflammatory properties were highlighted by a reduction in pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 in both brain and plasma samples .

Pharmacokinetics and Administration

The pharmacokinetic profile of this compound has been characterized through various studies. It exhibits first-order elimination kinetics and is rapidly absorbed when administered intramuscularly. This rapid absorption contributes to its effectiveness in acute settings, such as immediately following a brain injury .

Case Study 1: this compound in Traumatic Brain Injury

A study conducted on rats with TBI demonstrated that this compound significantly improved grip strength and sensory neglect scores compared to controls treated with saline or native progesterone. The treatment regimen included doses at 1, 6, and 24 hours post-injury, followed by daily doses for six days. Results showed a marked reduction in lesion size and improved recovery metrics at various intervals post-treatment .

Case Study 2: this compound in Stroke Recovery

In another preclinical study involving stroke models, subjects treated with this compound exhibited reduced cortical and hippocampal edema compared to untreated controls. This study emphasized the importance of timing in administration; earlier dosing resulted in better outcomes than delayed treatments .

Comparative Data Table

Parameter This compound Native Progesterone Control (Saline)
Cerebral Edema ReductionSignificantModerateNone
Neurological Outcome ImprovementHighModerateLow
Cognitive Recovery ScoreHighLowVery Low
Pharmacokinetic ProfileRapid absorptionSlow absorptionN/A

特性

CAS番号

1659302-89-2

分子式

C22H32NNa2O6P

分子量

483.45

IUPAC名

Pregn-4-ene-3,20-dione (20E)-20-[O-[(phosphonooxy)methyl]oxime] sodium salt

InChI

InChI=1S/C22H34NO6P.2Na/c1-14(23-28-13-29-30(25,26)27)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3;;/h12,17-20H,4-11,13H2,1-3H3,(H2,25,26,27);;/q;2*+1/p-2/b23-14+;;/t17-,18+,19-,20-,21-,22+;;/m0../s1

InChIキー

SXDGHAWSHQZKQM-ZZSMYOISSA-L

SMILES

C/C([C@H]1CC[C@@]2([H])[C@]3([H])CCC4=CC(CC[C@]4(C)[C@@]3([H])CC[C@]12C)=O)=N\OCOP([O-])([O-])=O.[Na+].[Na+]

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

EIDD-1723;  EIDD 1723;  EIDD1723; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
EIDD-1723
Reactant of Route 2
EIDD-1723
Reactant of Route 3
Reactant of Route 3
EIDD-1723
Reactant of Route 4
EIDD-1723
Reactant of Route 5
EIDD-1723
Reactant of Route 6
EIDD-1723

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。